molecular formula C12H10Cl2N2O4 B2445775 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1024861-10-6

5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2445775
CAS No.: 1024861-10-6
M. Wt: 317.12
InChI Key: GVWGTZFUGNEEBK-UHFFFAOYSA-N
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Description

5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring and a dioxane-dione moiety

Scientific Research Applications

5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a dye, the color might result from the electron delocalization over the azo group .

Safety and Hazards

As with any chemical compound, handling “5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” would require appropriate safety measures. Based on its structure, it could potentially be an irritant and harmful if inhaled, ingested, or in contact with skin .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promise as a dye, research might focus on improving its colorfastness, environmental impact, or range of colors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 3,4-dichloroaniline with a diazonium salt, followed by coupling with a dioxane-dione derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced reactors and automation can help maintain consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 5-((3,4-Dichlorophenyl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-((3,4-Dichlorophenyl)azo)-2,2-dimethyl-1,3-dioxane-4,6-dione

Uniqueness

5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazenyl group allows for versatile chemical modifications, while the dichlorophenyl ring enhances its stability and reactivity .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)diazenyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O4/c1-12(2)19-10(17)9(11(18)20-12)16-15-6-3-4-7(13)8(14)5-6/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWGTZFUGNEEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)N=NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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